molecular formula C5H9NO2 B102186 5-Hydroxypiperidin-2-one CAS No. 19365-07-2

5-Hydroxypiperidin-2-one

Katalognummer: B102186
CAS-Nummer: 19365-07-2
Molekulargewicht: 115.13 g/mol
InChI-Schlüssel: GPRZVNYVEZZOKH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Hydroxypiperidin-2-one (CAS: 19365-07-2) is a six-membered lactam featuring a hydroxyl group at the 5-position of the piperidinone ring. Its molecular formula is C₅H₉NO₂, with a molecular weight of 115.13 g/mol . This compound is a key intermediate in organic synthesis, particularly for constructing alkaloid frameworks such as Stemocurtisine and other Stemona alkaloids, which exhibit biological activities like antitussive and antimicrobial properties . It is commercially available as a research-grade chemical with >98% purity and requires storage at -20°C to -80°C to maintain stability .

Vorbereitungsmethoden

Chiral Resolution and Stereoselective Synthesis

The enantioselective synthesis of 5-hydroxypiperidin-2-one requires precise control over stereochemistry. A common approach involves resolving racemic intermediates using chiral auxiliaries. For example, N-Cbz-3-piperidinecarboxylic acid serves as a starting material, which undergoes chiral resolution with R-phenylethylamine to isolate the desired (R)-enantiomer. Subsequent acid-amide condensation with ammonia gas yields a secondary amide, which is subjected to Hofmann degradation to introduce the hydroxyl group at the 5-position.

Key Reaction Conditions:

StepReagents/ConditionsYield (%)
Chiral ResolutionR-phenylethylamine, EtOH, reflux65–70
Acid-Amide CondensationNH₃ gas, THF, 0°C to room temperature80–85
Hofmann DegradationNaOCl, NaOH, H₂O70–75

This route achieves an overall yield of 10–15% for the (R)-enantiomer but faces challenges in scalability due to multi-step purification.

Sonogashira Coupling and Epoxide Azidolysis

A novel pathway reported by Duc et al. (2017) leverages Sonogashira coupling to construct the piperidinone backbone . Starting from 4-pentyn-1-ol , iodination with I₂/KOH generates a vinyl iodide intermediate, which undergoes syn-reduction via diimide to form a (Z)-alkene . Subsequent Sonogashira coupling with trimethylsilylacetylene in the presence of Pd(PPh₃)₂Cl₂ and CuI yields an ene-yne ester (Scheme 1) .

Sonogashira Coupling Optimization:

SubstrateCatalyst SystemSolventYield (%)
Z-Vinyl iodidePd(PPh₃)₂Cl₂, CuIDMF78
TMS-acetylenePd(OAc)₂, PPh₃THF65

Epoxidation of the ene-yne ester with m-CPBA produces an epoxide, which undergoes azidolysis with NaN₃ to form an azido alcohol . Ring-opening of the epoxide and subsequent Staudinger reaction with PPh₃ yield an amine intermediate, which cyclizes under basic conditions to form the lactam .

Lactam Cyclization Strategies

Lactam formation is critical for constructing the piperidin-2-one core. In Duc et al.’s synthesis, heating the amine intermediate with Et₃N in methanol induces cyclization, achieving an 88% yield of the racemic this compound derivative . Alternative methods include Boc-protection followed by hydrogenolysis, which preserves stereochemistry but requires stringent anhydrous conditions.

Comparative Cyclization Methods:

MethodConditionsYield (%)Purity
Thermal CyclizationEt₃N, MeOH, reflux8895% ee
HydrogenolyticH₂, Pd/C, MeOH7590% ee

Industrial Production and Optimization

Industrial synthesis prioritizes cost-effectiveness and process stability. Marican et al.’s route, which starts with chiral this compound, was deemed impractical due to lengthy steps and expensive reagents . Modern approaches optimize catalytic asymmetric hydrogenation to directly introduce the hydroxyl group, reducing reliance on chiral resolution . For example, using Ru-BINAP catalysts , enantiomeric excess (ee) exceeding 98% is achieved in a single step .

Industrial Metrics:

ParameterLaboratory MethodIndustrial Method
Cost per kg$12,000$3,500
Step Count73
Environmental ImpactHigh (waste solvents)Low (catalytic)

Comparative Analysis of Synthetic Routes

A critical evaluation of methods reveals trade-offs between enantiopurity and scalability:

  • Chiral Resolution : High ee (≥99%) but low yield (10–15%).

  • Sonogashira-Azidolysis : Moderate ee (80–85%) with better scalability .

  • Catalytic Hydrogenation : Superior ee (98%) and yield (85%) but requires specialized catalysts .

Analyse Chemischer Reaktionen

Ro 21-9738 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 5-fluorouracil.

    Reduction: It can be reduced to form 5-fluoro-5’-deoxyuridine.

    Substitution: It can undergo nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include pyrimidine nucleoside phosphorylase for conversion to 5-fluorouracil and various oxidizing and reducing agents for other transformations. The major products formed from these reactions are typically 5-fluorouracil and its derivatives .

Wissenschaftliche Forschungsanwendungen

Ro 21-9738 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Wirkmechanismus

Ro 21-9738 entfaltet seine Wirkung, indem es in Gegenwart von Pyrimidin-Nukleosid-Phosphorylase in 5-Fluorouracil umgewandelt wird. 5-Fluorouracil hemmt dann die Thymidilatsynthase, ein Enzym, das für die DNA-Synthese entscheidend ist. Diese Hemmung führt zur Störung der DNA-Replikation und Zellteilung, was letztendlich zum Zelltod führt. Die beteiligten molekularen Zielstrukturen und Signalwege umfassen die Thymidilatsynthase und den DNA-Syntheseweg .

Wirkmechanismus

Ro 21-9738 exerts its effects by being converted into 5-fluorouracil in the presence of pyrimidine nucleoside phosphorylase. 5-fluorouracil then inhibits thymidylate synthase, an enzyme crucial for DNA synthesis. This inhibition leads to the disruption of DNA replication and cell division, ultimately resulting in cell death. The molecular targets and pathways involved include thymidylate synthase and the DNA synthesis pathway .

Vergleich Mit ähnlichen Verbindungen

Structural analogs of 5-hydroxypiperidin-2-one vary in substituent positions, ring systems, and functional groups, leading to distinct physicochemical and biological properties. Below is a comparative analysis:

Structural and Functional Comparisons

Table 1: Key Structural and Functional Differences

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Structural Features Research Applications
This compound 19365-07-2 C₅H₉NO₂ 115.13 5-hydroxyl on piperidinone Alkaloid synthesis , N,N-acetal precursors
5-Hydroxy-1-methylpiperidin-2-one (5-HMP) - C₆H₁₁NO₂ 129.16 1-methyl, 5-hydroxyl Antioxidant studies, cytotoxicity
5-Hydroxy-5-methylpiperidin-2-one 142-78-9 C₆H₁₁NO₂ 129.16 5-methyl, 5-hydroxyl Not specified
7-Hydroxyindolizidin-2-one - C₈H₁₃NO₂ 155.20 Indolizidine ring, 7-hydroxyl Constrained dipeptide surrogates
5-Hydroxy-2-(4-phenylpiperidinyl)methyl-pyran-4-one 1401593-77-8 C₁₈H₂₁NO₃ 299.37 Pyranone fused with phenylpiperidine Undisclosed pharmacological studies

Key Observations:

5,5-Disubstituted analogs (e.g., 5-hydroxy-5-methylpiperidin-2-one) exhibit steric hindrance, which may limit reactivity in ring-opening reactions compared to monosubstituted derivatives .

Ring System Modifications: 7-Hydroxyindolizidin-2-one replaces the piperidine ring with an indolizidine system, conferring rigidity and mimicking peptide turn structures in drug design . Pyranone derivatives (e.g., 5-hydroxy-2-(4-phenylpiperidinyl)methyl-pyran-4-one) introduce aromaticity, altering electronic properties and binding affinities .

Key Findings:

  • This compound synthesis involves multi-step sequences with moderate yields, whereas 5-HMP benefits from enantioselective biocatalysis, avoiding racemization .
  • Indolizidinone derivatives achieve higher yields via diastereoselective cyclization, highlighting the efficiency of peptide-inspired methodologies .

Key Insights:

  • This compound’s role in alkaloid synthesis underscores its utility in accessing complex bioactive scaffolds .

Biologische Aktivität

5-Hydroxypiperidin-2-one, also known as (S)-5-hydroxypiperidin-2-one, is a chiral cyclic amide that has garnered attention due to its diverse biological activities and potential therapeutic applications. This compound, with the molecular formula C₅H₉NO₂ and a molecular weight of approximately 115.13 g/mol, exhibits significant pharmacological properties that are being explored in various fields, including medicine and organic synthesis.

Chemical Structure and Properties

This compound is characterized by a hydroxyl group at the 5-position of the piperidine ring, contributing to its unique chemical properties. The compound exists in two enantiomeric forms: (R)-5-hydroxypiperidin-2-one and (S)-5-hydroxypiperidin-2-one, which may exhibit distinct biological activities. The structural features of this compound allow it to interact with various biological targets, influencing its pharmacological potential.

Compound Name Structural Features Unique Aspects
5-Hydroxy-5-methylpiperidin-2-oneMethyl group at position 5Enhanced lipophilicity affecting bioactivity
3-Amino-5-hydroxypiperidin-2-oneAmino group at position 3Potential for enhanced interaction with receptors
(S)-4-Hydroxypyrrolidine-2-onePyrrolidine ring structureDifferent ring system may alter biological activity
N-(2-Hydroxyethyl)dodecanamideHydroxyethyl substitutionDifferent functional profile affecting solubility

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The hydroxyl group facilitates hydrogen bonding with target molecules, which can modulate enzyme activity and receptor interactions. For instance, it has been shown to act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound derivatives. For example, compounds derived from this structure have demonstrated efficacy against various cancer cell lines, including MCF-7 (breast cancer) and KB (oral cancer) cells. Research indicates that these compounds can induce apoptosis and disrupt cell cycle progression in cancer cells, providing a promising avenue for developing new cancer therapies.

Case Study: Antitumoral Effects

A study focused on highly functionalized 5-hydroxy-2H-pyrrol-2-ones revealed their antitumoral effects through a cytostatic mechanism. These compounds inhibited estrogen receptor (ER)-mediated transcription in breast cancer cells without affecting androgen or glucocorticoid receptor activities. Notably, one compound demonstrated rapid non-competitive inhibition of ERα functionality in uterine tissues, suggesting a dual therapeutic approach for ER-positive breast cancer treatment .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown antimicrobial activity against various bacterial strains. Some derivatives have been effective against multidrug-resistant strains of bacteria such as Acinetobacter baumannii and Staphylococcus aureus. The mechanism behind this activity may involve dual inhibition of bacterial topoisomerases, which are essential for bacterial DNA replication .

Central Nervous System Activity

The structural similarity of this compound to known psychoactive compounds suggests its potential role in developing drugs targeting the central nervous system (CNS). Preliminary studies indicate that this compound may exhibit antidepressant effects and could be explored further for treating mood disorders.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Hydroxypiperidin-2-one derivatives, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis of this compound derivatives often involves multi-step pathways. For example, (5R*,6R*)-6-(3-(tert-Butyldimethylsilyloxy)prop-1-ynyl)-5-hydroxypiperidin-2-one was synthesized via a 7-step sequence, including Sonogashira coupling and azidolysis of an epoxide ester, yielding 10.3% overall . Optimization strategies include:

  • Catalyst screening : Testing palladium catalysts (e.g., Pd(PPh₃)₄) for coupling efficiency.
  • Temperature control : Lowering reaction temperatures during epoxidation to minimize side reactions.
  • Purification protocols : Using column chromatography with gradient elution to isolate intermediates.
    • Data Table : Key Steps in Synthesis
StepReaction TypeKey Reagents/ConditionsYield (%)
1EpoxidationmCPBA, CH₂Cl₂, 0°C30
2Sonogashira CouplingPd(PPh₃)₄, CuI, TMS-acetylene65
3AzidolysisNaN₃, NH₄Cl, MeOH/H₂O45

Q. How is the stereochemical configuration of this compound derivatives confirmed experimentally?

  • Methodological Answer : Stereochemical analysis requires:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to identify coupling constants (e.g., J5,6J_{5,6} values for cis/trans isomerism) .
  • X-ray Crystallography : Definitive confirmation of spatial arrangement, as demonstrated in the characterization of tert-butyldimethylsilyl-protected intermediates .
  • Chiral HPLC : To resolve enantiomeric mixtures when asymmetric synthesis is attempted .

Advanced Research Questions

Q. What analytical strategies resolve contradictions in stereochemical outcomes during the synthesis of this compound derivatives?

  • Methodological Answer : Contradictions arise from competing reaction pathways (e.g., epoxide ring-opening selectivity). Strategies include:

  • Computational Modeling : DFT calculations to predict transition-state energies for azidolysis vs. hydrolysis pathways .
  • Isotopic Labeling : Using 18^{18}O-labeled epoxides to track oxygen migration during ring-opening .
  • Comparative Kinetic Studies : Monitoring reaction progress via in-situ IR spectroscopy to identify rate-determining steps .

Q. How do competing reaction pathways affect the yield of this compound derivatives, and how can these be mitigated?

  • Methodological Answer : Competing pathways (e.g., over-oxidation or polymerization) reduce yields. Mitigation approaches:

  • Protecting Group Strategy : Using tert-butyldimethylsilyl (TBS) groups to shield hydroxyl moieties during Sonogashira coupling .
  • Solvent Optimization : Replacing polar aprotic solvents (e.g., DMF) with THF to suppress side reactions .
  • Stepwise vs. One-Pot Synthesis : Separating sensitive reactions (e.g., epoxidation and azidolysis) to avoid intermediate degradation .

Q. How can researchers validate the purity of this compound derivatives when scaling up synthetic protocols?

  • Methodological Answer : Scalability introduces impurities (e.g., residual catalysts or byproducts). Validation methods:

  • HPLC-MS : To detect trace impurities (<0.1%) using reverse-phase C18 columns .
  • Elemental Analysis : Confirming stoichiometric consistency (e.g., C, H, N percentages) .
  • Thermogravimetric Analysis (TGA) : Assessing thermal stability and solvent residues .

Q. Research Design and Data Contradiction Analysis

Q. What statistical methods are recommended for analyzing reproducibility in this compound synthesis?

  • Methodological Answer : Use:

  • Standard Deviation (SD) : Calculate yield variability across ≥3 independent trials .
  • Chi-Squared Tests : To compare observed vs. expected stereochemical ratios (e.g., cis:trans) .
  • Bland-Altman Plots : Assess agreement between analytical techniques (e.g., NMR vs. HPLC purity estimates) .

Q. How should researchers address discrepancies between computational predictions and experimental results in reaction mechanism studies?

  • Methodological Answer : Discrepancies often arise from oversimplified models. Solutions:

  • Multi-Scale Modeling : Combine DFT with molecular dynamics to account for solvent effects .
  • Experimental Validation : Use kinetic isotope effects (KIEs) to probe hypothesized transition states .
  • Error Analysis : Quantify uncertainties in computational parameters (e.g., basis set limitations) .

Eigenschaften

IUPAC Name

5-hydroxypiperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c7-4-1-2-5(8)6-3-4/h4,7H,1-3H2,(H,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPRZVNYVEZZOKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NCC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40463978
Record name 5-hydroxypiperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40463978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19365-07-2
Record name 5-hydroxypiperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40463978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Hydroxypiperidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

5-Hydroxypiperidin-2-one
5-Hydroxypiperidin-2-one
5-Hydroxypiperidin-2-one
5-Hydroxypiperidin-2-one
5-Hydroxypiperidin-2-one
5-Hydroxypiperidin-2-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.